molecular formula C13H9FO3 B6364032 4-(3-Carboxyphenyl)-3-fluorophenol, 95% CAS No. 1226086-21-0

4-(3-Carboxyphenyl)-3-fluorophenol, 95%

Cat. No. B6364032
CAS RN: 1226086-21-0
M. Wt: 232.21 g/mol
InChI Key: ZHDLYHHFZXCAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxyphenyl)-3-fluorophenol, commonly referred to as 4-CPF, is an aromatic compound found in a variety of natural and synthetic sources. It is a highly polar, water-soluble compound with a molecular weight of 164.1 g/mol and a melting point of 220-222°C. 4-CPF is used in a variety of scientific research applications, including synthesis, drug delivery, and biochemistry.

Scientific Research Applications

4-CPF is a versatile compound with a variety of scientific research applications. It is used in drug delivery systems as a solubilizing agent to increase the bioavailability of drugs. It is also used in organic synthesis as a reagent for the preparation of various substituted phenols. Additionally, 4-CPF has been used in a variety of biochemical and physiological studies due to its ability to act as a proton acceptor and a proton donor.

Mechanism of Action

4-CPF acts as a proton acceptor and a proton donor due to its highly polar nature. When 4-CPF is in an acid environment, it acts as a proton acceptor, binding to protons and forming a stable complex. In a basic environment, 4-CPF acts as a proton donor, releasing protons and forming a stable complex. This mechanism of action makes 4-CPF a versatile compound for use in a variety of scientific research applications.
Biochemical and Physiological Effects
4-CPF has been studied extensively for its biochemical and physiological effects. In vitro studies have shown that 4-CPF can act as an antioxidant, inhibiting the formation of free radicals. Additionally, 4-CPF has been shown to inhibit the growth of a variety of bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have also shown that 4-CPF can reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

4-CPF is a versatile compound with a variety of advantages and limitations for use in laboratory experiments. The primary advantage of 4-CPF is its high solubility in water, which makes it ideal for use in aqueous solutions. Additionally, 4-CPF is a relatively stable compound and is not easily degraded by heat or light. However, 4-CPF is a highly polar compound, which can make it difficult to use in certain applications. Additionally, 4-CPF is a highly reactive compound and can react with other compounds in solution.

Future Directions

The potential applications of 4-CPF are vast and the compound has only begun to be explored. Potential future directions for 4-CPF include its use as an antimicrobial agent, a drug delivery system, and a reagent for organic synthesis. Additionally, further research into the biochemical and physiological effects of 4-CPF could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 4-CPF could lead to the development of new proton acceptors and proton donors for use in a variety of scientific research applications.

Synthesis Methods

4-CPF can be synthesized by a variety of methods, including the reaction of 3-fluorophenol with 4-hydroxybenzoic acid in the presence of a catalyst. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or phosphoric acid, and is typically carried out at a temperature of between 80-120°C. The reaction is typically complete within 3-4 hours and yields 4-CPF in a yield of up to 95%.

properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-10(15)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDLYHHFZXCAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680796
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboxyphenyl)-3-fluorophenol

CAS RN

1226086-21-0
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.